Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate
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Overview
Description
“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
“Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of this compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
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Biomedical Applications
- Summary of Application : 1H-pyrazolo[3,4-b]pyridines, which include “Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate”, have been extensively studied for their biomedical applications . They have been included in more than 5500 references and 2400 patents .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
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Synthesis of Derivatives
- Summary of Application : There are comprehensive data reported on the synthetic strategies and approaches to 1H-pyrazolo pyridine derivatives .
- Methods of Application : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes : The advantages and drawbacks of these methods have been considered .
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Pharmacological Properties
- Summary of Application : Pyrazolo[3,4-b]pyridine derivatives possess a wide range of pharmacological properties .
- Methods of Application : These derivatives are part of anxiolytic drugs (cartazolate, tracazolate, etazolate), and a drug for the treatment of pulmonary hypertension riociguat .
- Results or Outcomes : These compounds have been studied in sufficient detail .
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Inhibitors of Myeloid Cell Leukemia
- Summary of Application : Some studies have revealed inhibitors of myeloid cell leukemia among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines .
- Methods of Application : The method for accessing the key compounds pyrazolo-[4,3-b]pyridine-6-carboxylic acids involves 9 steps and is based on annulation of the pyrazole ring to the polysubstituted pyridine backbone .
- Results or Outcomes : These compounds have potential as agents for the treatment of autoimmune diseases .
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Antibacterial, Antiviral, Antifungal, and Antitumor Activity
- Summary of Application : The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
- Methods of Application : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
- Results or Outcomes : These compounds have shown promising results in these areas .
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Synthesis and Biomedical Applications
- Summary of Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
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Thermophysical Property Datafile
- Summary of Application : The compound can be used in the creation of a Thermophysical Property Datafile (IK-Cape File) for Process Simulators, such as Aspen Plus .
- Methods of Application : The compound’s properties are analyzed and recorded in a datafile, which can then be used in process simulators .
- Results or Outcomes : This allows for more accurate simulations and predictions in chemical processes .
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Free Radicals Thermodynamic Data
- Summary of Application : The compound can be used to gather thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
- Methods of Application : The compound is subjected to various conditions to observe its behavior and gather data .
- Results or Outcomes : This data can be used in various fields, including materials science and chemical engineering .
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Quantum Tools for IR Spectra Interpretation
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Instant Access to Molecular Orbitals
Future Directions
properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(10-11-7)3-2-4-9-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIHNHBYZCKVCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855623 |
Source
|
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
CAS RN |
1260891-66-4 |
Source
|
Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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